(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
CHEMBL208800, also known as 2-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE, primarily targets the receptor-type tyrosine-protein kinase FLT3 . FLT3 is a class III receptor tyrosine kinase that regulates hematopoiesis, the process of forming blood cellular components. Mutations in FLT3 are associated with acute myeloid leukemia (AML), making it a significant target in cancer therapy.
Mode of Action
As a general mechanism, small molecules like chembl208800 often interact with their targets by binding to the active site or allosteric sites, thereby modulating the activity of the target protein .
Biochemical Pathways
The interaction of CHEMBL208800 with FLT3 impacts the FLT3 signaling pathway, which plays a crucial role in the proliferation and survival of hematopoietic cells. Alterations in this pathway can lead to uncontrolled cell growth and cancer .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound and its overall pharmacological effect .
Result of Action
The molecular and cellular effects of CHEMBL208800’s action would be dependent on its interaction with FLT3. By modulating the activity of FLT3, it could potentially inhibit the proliferation of cancer cells and induce apoptosis .
Properties
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-14-9-7-12(11-15(14)26-2)8-10-17(23)22-20-18(19(21)24)13-5-3-4-6-16(13)27-20/h7-11H,3-6H2,1-2H3,(H2,21,24)(H,22,23)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCSUZZTVRYVRO-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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